CC-401

Description

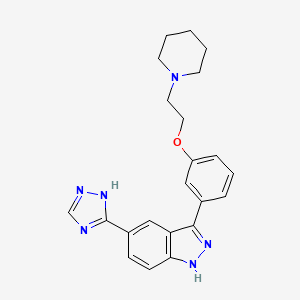

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCLCLBSGGNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192650 | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395104-30-0 | |

| Record name | CC-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-401 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CC-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CC-401: A Dual Inhibitor of JNK and DYRK1A/B - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 is a small molecule inhibitor initially developed as a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). It demonstrates activity against all three JNK isoforms (JNK1, JNK2, and JNK3) and has been investigated for its potential in treating various diseases, including cancer and renal injury. Subsequent research has revealed that this compound also exhibits significant inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). This dual inhibitory profile complicates its mechanism of action in different cellular contexts, with its effects on β-cell replication being attributed to DYRK1A/B inhibition. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on both JNK and DYRK1A/B signaling pathways, and includes a compilation of quantitative data and detailed experimental protocols.

Core Mechanism of Action: JNK Inhibition

This compound acts as a potent, ATP-competitive inhibitor of all three JNK isoforms.[1] By binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1] Inhibition of c-Jun phosphorylation at serines 63 and 73 suppresses the transcriptional activity of the AP-1 (Activator Protein-1) complex, which plays a crucial role in inflammation, apoptosis, and cell proliferation.[2]

JNK Signaling Pathway

The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is typically activated by cellular stress signals such as inflammatory cytokines, UV irradiation, and osmotic shock. The pathway culminates in the activation of JNK, which then phosphorylates a variety of downstream targets to orchestrate the cellular stress response.

Off-Target Activity: DYRK1A/B Inhibition

While developed as a JNK inhibitor, studies have revealed that this compound also potently inhibits DYRK1A and DYRK1B.[3][4][5] This off-target activity is particularly relevant in the context of β-cell replication, where the effects of this compound are attributed to DYRK1A/B inhibition rather than JNK inhibition.[4][5] Inhibition of DYRK1A/B by this compound leads to the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor and destabilization of the cell cycle inhibitor p27Kip1, ultimately promoting cell cycle progression.[4][5]

DYRK1A/B Signaling in β-Cell Replication

DYRK1A/B are involved in a variety of cellular processes, including cell cycle regulation and neuronal development. In pancreatic β-cells, DYRK1A/B activity helps maintain a quiescent state. Inhibition of DYRK1A/B is a key mechanism for inducing β-cell proliferation.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound against its primary and off-target kinases.

Table 1: Inhibitory Potency of this compound against JNK Isoforms

| Target | Ki (nM) |

| JNK1 | 25-50 |

| JNK2 | 25-50 |

| JNK3 | 25-50 |

| Data compiled from MedchemExpress.[1] |

Table 2: Inhibitory Potency of this compound against DYRK Isoforms

| Target | IC50 (nM) |

| DYRK1A | 370 |

| DYRK1B | 80 |

| Data from Abdolazimi et al., 2018.[5] |

Table 3: Selectivity Profile of this compound

| Kinase | Selectivity (fold vs JNK) |

| p38 | >40 |

| ERK | >40 |

| IKK2 | >40 |

| Protein Kinase C | >40 |

| Lck | >40 |

| ZAP70 | >40 |

| Data compiled from MedchemExpress and Selleck Chemicals.[1] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Assay (ATP Competition)

This assay determines the potency of this compound in inhibiting the kinase activity of JNK or DYRK1A/B.

Materials:

-

Recombinant active JNK or DYRK1A/B kinase

-

Kinase-specific substrate (e.g., recombinant c-Jun for JNK, synthetic peptide like DYRKtide for DYRK1A/B)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo assay)

-

This compound stock solution in DMSO

-

96-well plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a master mix containing the kinase and substrate in kinase assay buffer.

-

Aliquot the master mix into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the respective kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection method (e.g., by adding a stop solution for radioactive assays or the ADP-Glo reagent).

-

Detect the level of substrate phosphorylation. For radioactive assays, this may involve separating the phosphorylated substrate from the unreacted ATP by SDS-PAGE and autoradiography. For the ADP-Glo assay, measure the luminescent signal.

-

Plot the percentage of kinase inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of c-Jun Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the JNK signaling pathway in a cellular context.

Materials:

-

Cell line of interest (e.g., HK-2 human kidney epithelial cells)

-

Cell culture medium and supplements

-

JNK pathway activator (e.g., sorbitol, anisomycin, UV irradiation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK pathway activator for a short period (e.g., 30 minutes with sorbitol).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control.

-

Compare the levels of c-Jun phosphorylation in this compound-treated cells to the control cells.

-

Clinical Development

A Phase I clinical trial of this compound for the treatment of refractory acute myeloid leukemia was initiated but has since been discontinued.[2][6] The reasons for the discontinuation have not been publicly disclosed.

Conclusion

This compound is a valuable research tool for studying JNK and DYRK1A/B signaling. Its dual inhibitory activity necessitates careful consideration when interpreting experimental results. While its clinical development has been halted, the compound continues to be used in preclinical research to elucidate the roles of its target kinases in various physiological and pathological processes. The data and protocols provided in this guide are intended to facilitate further research into the complex mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of CC-401: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 is a potent and selective, second-generation ATP-competitive anthrapyrazolone inhibitor of the c-Jun N-terminal kinases (JNKs). It demonstrates high affinity for all three JNK isoforms (JNK1, JNK2, and JNK3), with Ki values ranging from 25 to 50 nM, and exhibits at least 40-fold selectivity over other related kinases such as p38, ERK, and IKK2. By competitively binding to the ATP-binding site of JNK, this compound effectively blocks the phosphorylation of its downstream substrates, thereby modulating a variety of cellular processes implicated in cancer, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the downstream targets of this compound, detailing the affected signaling pathways, quantitative data on its inhibitory effects, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: JNK Inhibition

The c-Jun N-terminal kinases are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. They are activated in response to a wide range of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. Once activated, JNKs phosphorylate a multitude of proteins, leading to the regulation of gene expression, cell proliferation, apoptosis, and cellular metabolism.

This compound exerts its effects by directly inhibiting the kinase activity of JNK. This leads to a reduction in the phosphorylation of JNK's downstream substrates, most notably the transcription factor c-Jun. The inhibition of c-Jun phosphorylation at serines 63 and 73 within its transcriptional activation domain is a key event that leads to decreased activity of the activator protein-1 (AP-1) transcription factor complex.

Downstream Signaling Pathways and Targets of this compound

The primary downstream effect of this compound is the modulation of the JNK signaling pathway. This pathway is a critical regulator of numerous cellular functions, and its inhibition by this compound has wide-ranging consequences. The key downstream targets can be broadly categorized into transcription factors, mitochondrial proteins, and cytoskeletal components.

I. AP-1 Transcription Factor Family

The most well-characterized downstream targets of the JNK pathway are the components of the AP-1 transcription factor complex. AP-1 is a dimeric complex typically composed of proteins from the Jun, Fos, and ATF (activating transcription factor) families.

-

c-Jun: As the archetypal substrate of JNK, the phosphorylation of c-Jun at Ser63 and Ser73 is critical for its transcriptional activity. This compound directly prevents this phosphorylation event, leading to a suppression of AP-1-mediated gene expression.

-

Other AP-1 Members: JNK also phosphorylates other members of the AP-1 family, including JunB, JunD, and ATF2, albeit with different efficiencies and consequences. Inhibition by this compound is expected to modulate the activity of these transcription factors as well.

The inhibition of AP-1 activity by this compound leads to changes in the expression of a wide array of genes involved in:

-

Cell Cycle Progression: Downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs).

-

Apoptosis: Modulation of the expression of pro- and anti-apoptotic genes.

-

Inflammation: Decreased production of pro-inflammatory cytokines.

-

Metastasis: Reduced expression of matrix metalloproteinases (MMPs).

II. Mitochondrial Apoptosis Pathway

JNK plays a crucial role in the regulation of apoptosis, in part through its effects on mitochondrial proteins, particularly members of the Bcl-2 family.

-

Bcl-2 Family Proteins: JNK can phosphorylate both anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins like Bim and Bad. The phosphorylation of these proteins can alter their activity and localization, thereby influencing the mitochondrial apoptotic cascade. By inhibiting JNK, this compound can modulate these phosphorylation events and shift the balance between cell survival and apoptosis.

III. Other Key Downstream Substrates

Beyond the AP-1 family and mitochondrial proteins, JNK has a broad range of substrates involved in various cellular processes. Inhibition by this compound would therefore be expected to impact these as well.

-

p53: JNK can phosphorylate the tumor suppressor protein p53, which can influence its stability and transcriptional activity.

-

Cytoskeletal Proteins: JNK has been shown to phosphorylate proteins involved in microtubule dynamics, such as MAP1 and MAP2, which can affect cell motility and morphology.

Quantitative Data on this compound's Effects

| Target Parameter | Method | Cell Line/System | Observed Effect | Reference |

| JNK1, JNK2, JNK3 Inhibition (Ki) | Kinase Assay | Purified enzyme | 25 - 50 nM | [1] |

| c-Jun Phosphorylation | Western Blot | HK-2 human tubular epithelial cells | Dose-dependent inhibition | [1] |

| AP-1 Activity | Reporter Assay | - | Decreased transcription | [2] |

| Cellular Proliferation | Proliferation Assay | - | Decreased | [2] |

| Tumor Growth Delay (in vivo) | Xenograft Model | HT29-derived mouse xenografts | Increased tumor growth delay in combination with oxaliplatin and bevacizumab | [3] |

Signaling Pathway and Experimental Workflow Diagrams

JNK Signaling Pathway and Inhibition by this compound

Caption: The JNK signaling pathway is activated by various stimuli, leading to the phosphorylation of downstream targets and subsequent cellular responses. This compound inhibits JNK, blocking these downstream effects.

Experimental Workflow for Assessing Downstream Target Inhibition

Caption: A typical experimental workflow to investigate the downstream effects of this compound involves cell treatment, lysis, and subsequent analysis of protein phosphorylation, kinase activity, and gene expression.

Detailed Experimental Protocols

I. Western Blot for Phospho-c-Jun

This protocol is for the detection of phosphorylated c-Jun (Ser63/73) in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63/73) and Rabbit anti-total c-Jun.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal.

II. In Vitro JNK Kinase Assay

This assay measures the kinase activity of JNK in the presence of this compound.

Materials:

-

Active recombinant JNK enzyme.

-

JNK substrate (e.g., GST-c-Jun).

-

Kinase assay buffer.

-

ATP (including γ-³²P-ATP for radioactive detection).

-

This compound at various concentrations.

-

SDS-PAGE gels and autoradiography film or phosphoscreen.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, active JNK enzyme, and the JNK substrate.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Initiate Reaction: Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP). Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphoscreen to visualize the phosphorylated substrate.

-

Quantification: Quantify the radioactivity in the substrate bands to determine the level of JNK activity at each inhibitor concentration. Calculate the IC50 value of this compound.

III. AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of AP-1 in cells treated with this compound.

Materials:

-

Cells transiently or stably transfected with an AP-1 luciferase reporter construct.

-

This compound at various concentrations.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating and Treatment: Plate the reporter cells in a multi-well plate. Treat the cells with different concentrations of this compound.

-

Stimulation (Optional): If necessary, stimulate the cells with a known activator of the JNK pathway (e.g., anisomycin or UV radiation) to induce AP-1 activity.

-

Cell Lysis and Luciferase Assay: After the desired incubation time, lyse the cells and perform the luciferase assay according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity against the this compound concentration to determine the effect on AP-1 transcriptional activity.

Conclusion

This compound is a specific and potent inhibitor of the JNK signaling pathway. Its primary mechanism of action involves the direct inhibition of JNK kinase activity, leading to a reduction in the phosphorylation of a wide range of downstream substrates. The most critical of these are the components of the AP-1 transcription factor complex, particularly c-Jun. By inhibiting AP-1 activity, this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Furthermore, this compound's effects on mitochondrial proteins of the Bcl-2 family provide another avenue through which it can influence cell fate. The experimental protocols detailed in this guide provide a framework for the further investigation of the downstream effects of this compound and other JNK inhibitors, which will be crucial for their continued development as therapeutic agents.

References

The Dual-Faceted Role of CC-401 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 is a potent small molecule inhibitor with a complex and intriguing role in cell cycle regulation. Initially characterized as a selective inhibitor of c-Jun N-terminal kinase (JNK), subsequent research has unveiled its activity as a dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) 1A and 1B inhibitor. This dual activity positions this compound as a valuable tool for investigating and potentially targeting cell cycle dysregulation in various pathological contexts, from cancer to diabetes. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Introduction

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and other signaling kinases, are therefore attractive targets for therapeutic intervention. This compound has emerged as a molecule of interest due to its ability to modulate the cell cycle through two distinct and critical signaling pathways: the JNK pathway, which is often implicated in stress responses and apoptosis, and the DYRK pathway, which plays a role in cell cycle entry and exit. This guide will dissect the role of this compound in both pathways and provide practical information for its use in a research setting.

Mechanism of Action

This compound exerts its effects on cell cycle regulation primarily through the inhibition of two distinct kinase families.

JNK Inhibition and Its Impact on Cell Cycle and Apoptosis

This compound is a potent, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway and is activated by various cellular stresses, including inflammatory cytokines and DNA-damaging agents.[2] Activated JNK phosphorylates a range of downstream targets, including the transcription factor c-Jun.[1] The phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cell cycle progression and apoptosis.[3]

By inhibiting JNK, this compound prevents the phosphorylation of c-Jun, thereby modulating the expression of AP-1 target genes.[1] This can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and in many cancer cell types, the induction of apoptosis.[3]

DYRK1A/B Inhibition and Regulation of Cell Cycle Entry

More recently, this compound was identified as an inhibitor of DYRK1A and DYRK1B.[4] These kinases are involved in regulating the G0/G1 transition and the S-phase checkpoint.[5] One of the key substrates of DYRK1A is the cyclin-dependent kinase inhibitor p27Kip1. Phosphorylation of p27Kip1 by DYRK1A leads to its stabilization, which in turn inhibits CDK2/cyclin E complexes and promotes cell cycle arrest.[4][6] this compound, by inhibiting DYRK1A, prevents the phosphorylation and subsequent stabilization of p27Kip1, leading to its degradation.[4] This relieves the inhibition of CDK2/cyclin E, allowing cells to progress through the G1/S checkpoint.[4]

Furthermore, DYRK1A/B activity is crucial for the integrity of the DREAM complex, which represses the expression of cell cycle-promoting genes.[4] Inhibition of DYRK1A/B by this compound leads to the derepression of DREAM complex target genes, such as MYBL2 and FOXM1, further promoting cell cycle entry.[4] This mechanism is particularly relevant in the context of inducing β-cell replication.[4]

Data Presentation: Quantitative Inhibition Data

The following tables summarize the known quantitative data for this compound's inhibitory activity.

| Target | Inhibition Metric | Value (nM) | Reference(s) |

| JNK1 | Ki | 25 - 50 | [1] |

| JNK2 | Ki | 25 - 50 | [1] |

| JNK3 | Ki | 25 - 50 | [1] |

| DYRK1A | IC50 | 370 | [7] |

| DYRK1B | IC50 | 80 | [7] |

| Table 1: Inhibitory Activity of this compound against Primary Targets. |

| Kinase | Selectivity Fold (over JNK) | Reference(s) |

| p38 | >40 | [1] |

| Extracellular signal-regulated kinase (ERK) | >40 | [1] |

| Inhibitor of κB kinase (IKK2) | >40 | [1] |

| Protein kinase C (PKC) | >40 | [1] |

| Lck | >40 | [1] |

| Zeta-associated protein of 70 kDa (ZAP70) | >40 | [1] |

| Table 2: Kinase Selectivity Profile of this compound. Note: A comprehensive, quantitative kinase selectivity panel for this compound is not publicly available. This table reflects the reported selectivity against a limited number of related kinases. |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in cell cycle regulation.

In Vitro Kinase Assay for JNK Inhibition

This protocol is adapted from standard non-radioactive kinase assay procedures.

Objective: To determine the in vitro inhibitory activity of this compound against JNK.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3 enzyme (e.g., from commercial suppliers).

-

GST-c-Jun (1-79) as substrate.

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

-

ATP solution.

-

This compound stock solution (in DMSO).

-

Anti-phospho-c-Jun (Ser63) antibody.

-

Secondary HRP-conjugated antibody.

-

SDS-PAGE gels and buffers.

-

Western blot apparatus and reagents.

-

Chemiluminescence detection system.

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a microcentrifuge tube, combine the recombinant JNK enzyme, GST-c-Jun substrate, and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-c-Jun antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.

Western Blot Analysis of c-Jun Phosphorylation in Cells

Objective: To assess the effect of this compound on JNK activity in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat).

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Stress-inducing agent (e.g., Anisomycin, UV radiation).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin (loading control).

-

Secondary HRP-conjugated antibodies.

-

SDS-PAGE gels and buffers.

-

Western blot apparatus and reagents.

-

Chemiluminescence detection system.

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Induce JNK activation by treating with a stressor (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and perform SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Follow steps 9-15 from the In Vitro Kinase Assay protocol, using the appropriate primary antibodies to detect phosphorylated c-Jun, total c-Jun, and the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for analyzing DNA content.[8]

Objective: To determine the effect of this compound on the cell cycle distribution of a cell population.

Materials:

-

Cell line of interest.

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound or DMSO for the desired duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

Caption: JNK Signaling Pathway and the Point of this compound Intervention.

Caption: DYRK1A/B Signaling Pathway and the Point of this compound Intervention.

Experimental Workflow

Caption: General Experimental Workflow for Studying this compound's Effect on Cell Cycle.

Conclusion

This compound is a versatile research tool with a dual mechanism of action that impacts cell cycle regulation through both JNK and DYRK1A/B inhibition. Its ability to induce cell cycle arrest and apoptosis in cancer cells, while promoting proliferation in other cell types like pancreatic β-cells, highlights the context-dependent nature of these signaling pathways. The information provided in this technical guide offers a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of this compound and exploring its therapeutic potential. Further studies, particularly those providing a more comprehensive kinase selectivity profile and broader anti-cancer activity data, will be invaluable in advancing our understanding of this intriguing molecule.

References

- 1. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 8. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of CC-401: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CC-401, a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound

This compound is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of proteins, which are key regulators of cellular responses to stress signals, including inflammatory cytokines, ultraviolet radiation, and osmotic shock. The JNK signaling pathway is implicated in a variety of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway has been linked to various diseases, including cancer and inflammatory disorders. This compound was developed as a second-generation anthrapyrazolone JNK inhibitor, demonstrating greater selectivity than earlier compounds like SP600125.[1] While a Phase 1 clinical trial for this compound in high-risk myeloid leukemia was initiated, it was ultimately terminated.[1][2][3] Despite its discontinued clinical development, this compound remains a valuable tool for preclinical research into the roles of JNK signaling.

Selectivity Profile of this compound

Publicly available, comprehensive kinase screening data for this compound is limited.[1] However, existing information indicates that this compound is a potent inhibitor of all three JNK isoforms and exhibits significant selectivity over other related kinases.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Inhibition Value (Ki) | Selectivity vs. Other Kinases |

| JNK1 | 25-50 nM | ≥ 40-fold |

| JNK2 | 25-50 nM | ≥ 40-fold |

| JNK3 | 25-50 nM | ≥ 40-fold |

Note: Data compiled from multiple sources. The selectivity is reported to be at least 40-fold against a panel of related kinases including p38, ERK, IKK2, PKC, Lck, and ZAP70.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of JNK, thereby preventing the phosphorylation of its downstream target, the transcription factor c-Jun. This inhibition of c-Jun phosphorylation at Serine 63 and Serine 73 blocks the transactivation of AP-1 target genes, which are involved in various cellular stress responses.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These represent standard methodologies for assessing the biochemical and cellular activity of JNK inhibitors.

Biochemical Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against JNK.

Materials:

-

Recombinant active JNK enzyme

-

c-Jun fusion protein (substrate)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

This compound (or other test compounds)

-

P81 phosphocellulose paper

-

Wash Buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

-

In a reaction tube, combine the recombinant JNK enzyme and the c-Jun substrate.

-

Add the diluted this compound or vehicle control to the enzyme/substrate mixture and pre-incubate for a specified time (e.g., 10 minutes at 30°C).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes at 30°C).

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with Wash Buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based c-Jun Phosphorylation Assay (Western Blot)

This protocol details a method to assess the ability of this compound to inhibit JNK-mediated c-Jun phosphorylation in a cellular context.

Materials:

-

Human cell line (e.g., HeLa, HEK293, or HK-2)

-

Cell culture medium and supplements

-

JNK pathway activator (e.g., Anisomycin, Sorbitol, or UV radiation)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).

-

Serum-starve the cells for a period (e.g., 12-24 hours) if necessary to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK pathway activator for a defined period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading.

Summary and Conclusion

References

- 1. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Use of CC-401 JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 is a second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), targeting all three JNK isoforms (JNK1, JNK2, and JNK3) with high selectivity.[1] It exhibits over 40-fold selectivity for JNK compared to other related kinases such as p38, ERK, and IKK2. By binding to the ATP-binding site of activated, phosphorylated JNK, this compound prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun. This inhibition of c-Jun phosphorylation leads to a downstream modulation of gene expression, impacting cellular processes like proliferation, apoptosis, and inflammation. These characteristics make this compound a valuable tool for investigating the role of the JNK signaling pathway in various disease models, particularly in oncology.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is primarily activated by stress stimuli, such as inflammatory cytokines, UV radiation, and oxidative stress. The pathway culminates in the phosphorylation and activation of several transcription factors, most notably c-Jun, which then regulates the expression of genes involved in a wide array of cellular processes.

Caption: JNK Signaling Pathway and the inhibitory action of this compound.

Data Presentation

In Vivo Experimental Parameters for this compound

| Animal Model | Cancer/Disease Type | This compound Dose | Administration Route | Vehicle | Dosing Schedule | Reference |

| Mice | Colon Cancer Xenograft | 25 mg/kg | Intraperitoneal (IP) | Not Specified | Every 3 days | [1] |

| Rats | Anti-GBM Glomerulonephritis | 200 mg/kg | Oral Gavage (p.o.) | Sodium Citrate | Twice daily (b.i.d.) | [1] |

| Mice | Triple-Negative Breast Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Pharmacokinetic Parameters of this compound in Rodents (Conceptual)

| Species | Dose | Administration Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |

| Mouse | 25 mg/kg | Intraperitoneal (IP) | ~5000 | ~0.5 | ~0.88 | N/A |

| Rat | 200 mg/kg | Oral Gavage (p.o.) | Data not available | Data not available | Data not available | Data not available |

Note: Comprehensive pharmacokinetic data for this compound is limited in publicly available literature. The mouse data is extrapolated from a reported maximum plasma concentration of ~5 µM and a half-life of ~53 minutes. Further pharmacokinetic studies are recommended for specific experimental setups.

Toxicity Data for this compound in Rodents

| Species | LD50 | Observed Adverse Effects | Reference |

| Mice/Rats | Data not available | Weight loss at higher doses. Generally described as "well-tolerated". | [3] |

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo cancer xenograft study with this compound.

Protocol 1: Formulation and Administration of this compound

1.1. Intraperitoneal (IP) Administration Vehicle Preparation

This formulation is suitable for achieving systemic exposure of this compound.

-

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare the final working solution, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

For example, to prepare 1 mL of working solution:

-

Start with the volume of the this compound stock solution needed for the final concentration.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix.

-

Add saline to reach the final volume and mix until a clear solution is formed.

-

-

Administer the freshly prepared solution to the animals via intraperitoneal injection.

-

1.2. Oral Gavage (p.o.) Administration Vehicle Preparation

This formulation is suitable for oral delivery of this compound.

-

Materials:

-

This compound hydrochloride

-

Sodium Citrate

-

Sterile Water

-

-

Procedure:

-

Prepare a sodium citrate buffer (e.g., pH 5.5).

-

Suspend this compound in the sodium citrate buffer to the desired concentration.

-

Ensure the suspension is homogenous before each administration.

-

Administer the suspension to the animals using oral gavage needles.

-

Protocol 2: Triple-Negative Breast Cancer (TNBC) Xenograft Model

This protocol details the use of the MDA-MB-231 cell line to establish a TNBC xenograft model for evaluating the efficacy of this compound.

-

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Matrigel

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Culture MDA-MB-231 cells under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[1]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg, IP, every 3 days) to the treatment group and the vehicle to the control group.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue treatment until the tumors in the control group reach the predetermined endpoint size.

-

At the end of the study, euthanize the animals and harvest the tumors for further analysis.

-

Protocol 3: Pharmacodynamic Analysis of p-c-Jun by Western Blot

This protocol is for assessing the in vivo target engagement of this compound by measuring the phosphorylation of its downstream target, c-Jun, in tumor tissue.

-

Materials:

-

Tumor tissue harvested from treated and control animals

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

-

Procedure:

-

Excise tumors and snap-freeze them in liquid nitrogen or immediately process them.

-

Homogenize the tumor tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Jun and the loading control to normalize the p-c-Jun signal.[4]

-

Concluding Remarks

These protocols provide a framework for the in vivo evaluation of the JNK inhibitor this compound. It is crucial to adapt these methodologies to specific experimental goals and to adhere to all institutional and national guidelines for animal welfare. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, preliminary dose-finding and tolerability studies are highly recommended before commencing large-scale efficacy experiments.

References

- 1. Deletion of arylamine N-acetyltransferase 1 in MDA-MB-231 human breast cancer cells reduces primary and secondary tumor growth in vivo with no significant effects on metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for CC-401 Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 is a potent and selective, second-generation ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It targets all three JNK isoforms (JNK1, JNK2, and JNK3) with high affinity, exhibiting Ki values in the range of 25 to 50 nM.[2] this compound demonstrates at least 40-fold selectivity for JNK compared to other related kinases such as p38 and ERK.[2][3] The primary mechanism of action involves binding to the ATP-binding site of JNK, which in turn inhibits the phosphorylation of its downstream target, c-Jun.[1][2] This inhibition of the JNK signaling pathway can lead to a variety of cellular effects, including a decrease in cell proliferation and the induction of apoptosis, making this compound a compound of interest for oncology research.[1][4]

Preclinical studies have shown that this compound can sensitize colon cancer cells to DNA damaging agents and enhance the efficacy of treatments like oxaliplatin and bevacizumab in mouse xenograft models.[5] While a Phase 1 clinical trial for myeloid leukemia was initiated, it was later terminated for undisclosed reasons.[6] These application notes provide detailed protocols for key in vitro assays to evaluate the biological effects of this compound on cancer cell lines.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines

The following table presents a hypothetical summary of the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after 72 hours of treatment. These values are for illustrative purposes to guide researchers in designing their own experiments. The IC50 for HT-22 is based on published data.[2]

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| HT-29 | Colon Carcinoma | 5.2 |

| SW620 | Colon Carcinoma | 8.7 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 15.1 |

| HCT116 | Colorectal Carcinoma | 9.8 |

| HT-22 | Mouse Hippocampal Neuronal | 51.7[2] |

Table 2: Example of Apoptosis Induction by this compound in HT-29 Cells

This table provides example data from an Annexin V/Propidium Iodide (PI) assay on HT-29 cells treated with this compound for 48 hours, as analyzed by flow cytometry.

| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle (DMSO) | 0.1% | 95.1 | 2.5 | 2.4 |

| This compound | 1 | 85.3 | 8.9 | 5.8 |

| This compound | 5 | 60.7 | 25.4 | 13.9 |

| This compound | 10 | 42.1 | 40.2 | 17.7 |

Signaling Pathway and Experimental Workflow Diagrams

Here are the diagrams illustrating the JNK signaling pathway and the experimental workflows for the described assays.

Figure 1: JNK Signaling Pathway Inhibition by this compound.

Figure 2: Experimental Workflows for this compound Assays.

Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution to each well.[7]

-

Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and collect any floating cells from the medium.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[8]

Western Blot Analysis for JNK Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of JNK and its substrate c-Jun.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 2-4 hours). It may be necessary to stimulate the JNK pathway with an agonist (e.g., anisomycin or UV radiation) prior to or concurrently with this compound treatment to observe inhibition of phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

References

- 1. This compound | C22H24N6O | CID 10430360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of ESG401 in Adults With Solid Tumors - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]

- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Application Notes and Protocols for In Vitro Studies with CC-401

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of CC-401, a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). The following sections detail the mechanism of action, quantitative data, and detailed protocols for key experimental assays.

Introduction to this compound

This compound is a second-generation, ATP-competitive anthrapyrazolone inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] By binding to the ATP-binding site of active, phosphorylated JNK, this compound prevents the phosphorylation of downstream targets, most notably the transcription factor c-Jun.[1] This inhibition modulates the activity of the AP-1 transcription factor complex, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[2] this compound has demonstrated efficacy in preclinical models of renal and liver injury.[2]

Data Presentation

The following tables summarize the available quantitative data for this compound in vitro.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Notes |

| JNK (all forms) | Ki | 25-50 nM | Potent inhibitor of all three JNK isoforms.[1] |

| JNK1 | IC50 | Not Found | Specific IC50 values for individual JNK isoforms are not readily available in the searched literature. |

| JNK2 | IC50 | Not Found | Specific IC50 values for individual JNK isoforms are not readily available in the searched literature. |

| JNK3 | IC50 | Not Found | Specific IC50 values for individual JNK isoforms are not readily available in the searched literature. |

Table 2: Cellular Activity and Selectivity of this compound

| Parameter | Cell Line/Kinase Panel | Value | Notes |

| Effective Concentration | Various cell lines | 1-5 µM | Provides specific JNK inhibition in cell-based assays.[1] |

| Cytotoxicity (IC50) | HT-22 | 51.7 µM | Assessed by reduction in cell viability after 48 hours of incubation using an MTS assay.[1] |

| Selectivity | Kinase Panel | > 40-fold | Greater than 40-fold selectivity for JNK over p38, ERK, IKK2, Protein Kinase C (PKC), Lck, and ZAP70.[1] |

Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway and the point of inhibition by this compound. Environmental stresses and cytokines activate a cascade of kinases, starting with MAP Kinase Kinase Kinases (MAP3Ks), which then phosphorylate and activate MAP Kinase Kinases (MKK4 and MKK7). These, in turn, phosphorylate and activate JNK. Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun, leading to the formation of the AP-1 transcription factor complex and subsequent gene expression changes involved in apoptosis, inflammation, and cell proliferation.

Experimental Protocols

The following are detailed protocols for common in vitro assays to characterize the effects of this compound.

In Vitro Kinase Assay for JNK Inhibition

This protocol is designed to determine the IC50 of this compound against JNK isoforms.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3

-

GST-c-Jun (1-79) substrate

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

This compound

-

[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)

-

96-well plates

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the JNK enzyme and the GST-c-Jun substrate to each well.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive assays).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a stop solution from a kit).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays, follow the manufacturer's instructions (e.g., Promega's ADP-Glo™ assay involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase reaction).[3]

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., cancer cell lines, primary cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with various concentrations of this compound or vehicle for a desired period.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

-

Wash the cells twice with cold PBS by centrifugation.[6]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot for Phospho-c-Jun

This protocol assesses the direct inhibitory effect of this compound on the JNK signaling pathway in cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Stimulus to activate JNK pathway (e.g., Anisomycin, UV radiation, Sorbitol)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a JNK activator for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Jun and the loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Notes and Protocols for CC-401 in Renal Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathological pathway of most chronic kidney diseases (CKD), leading to end-stage renal failure. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key player in the pathogenesis of renal fibrosis and tubular apoptosis, making it a promising therapeutic target. CC-401 is a potent and specific, ATP-competitive small molecule inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] Research has demonstrated its efficacy in attenuating renal fibrosis in preclinical models, suggesting its potential as a therapeutic agent for CKD.[1]

These application notes provide a comprehensive overview of the use of this compound in renal fibrosis research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo and in vitro studies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-fibrotic effects by inhibiting the JNK signaling pathway. In the context of kidney injury, various stress stimuli, including inflammatory cytokines and growth factors like Transforming Growth Factor-beta (TGF-β), activate the JNK cascade. This leads to the phosphorylation and activation of the transcription factor c-Jun, which in turn upregulates the expression of pro-fibrotic genes, such as TGF-β1 and Connective Tissue Growth Factor (CTGF).[1][3] this compound competitively binds to the ATP-binding site of JNK, preventing the phosphorylation of c-Jun and thereby blocking the downstream transcription of these key fibrotic mediators.[2] This ultimately leads to a reduction in myofibroblast accumulation, collagen deposition, and tubular cell apoptosis.[1][4]

References

- 1. A pathogenic role for c-Jun amino-terminal kinase signaling in renal fibrosis and tubular cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The JNK Signaling Pathway in Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The JNK Signaling Pathway in Renal Fibrosis [frontiersin.org]

Application Notes and Protocols for CC-401 in Neuroinflammatory Disease Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as acute brain injuries such as stroke and trauma.[1] This complex biological response within the central nervous system (CNS) involves the activation of resident immune cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators.[2][3][4] The c-Jun N-terminal kinase (JNK) signaling pathway is a key regulator of these inflammatory processes, making it an attractive target for therapeutic intervention and mechanistic studies.[5][6]

CC-401 is a potent and selective, second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[5][6][7] It competitively binds to the ATP-binding site of activated, phosphorylated JNK, thereby inhibiting the phosphorylation of its downstream targets, most notably the transcription factor c-Jun.[5][8] With a high degree of selectivity over other kinases such as p38, ERK, and IKK2, this compound serves as a precise tool for elucidating the role of JNK signaling in cellular processes.[5][7] While initially developed by Celgene Corporation and investigated for applications in oncology and kidney disease, its mechanism of action provides a strong rationale for its use in studying neuroinflammatory pathways.[6][7][9]